molecular formula C10H18N2O4 B2510002 tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate CAS No. 2094111-59-6

tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B2510002
CAS No.: 2094111-59-6
M. Wt: 230.264
InChI Key: FDTKRQHSGADMDY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methoxy-2-oxopyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-(1-methoxy-2-oxopyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-5-6-12(15-4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTKRQHSGADMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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